molecular formula C19H23Cl3N2O2 B8175922 Cetirizine Impurity B dihydrochloride CAS No. 1000690-91-4

Cetirizine Impurity B dihydrochloride

Cat. No.: B8175922
CAS No.: 1000690-91-4
M. Wt: 417.8 g/mol
InChI Key: LSPZEDLYSAUAQV-UHFFFAOYSA-N
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Description

Cetirizine Impurity B dihydrochloride is a chemical compound that serves as an impurity in Cetirizine dihydrochloride, a second-generation antihistamine. Cetirizine is widely used for its antiallergic properties, specifically as a histamine H1-receptor antagonist. This compound is often studied to ensure the purity and efficacy of Cetirizine formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity B dihydrochloride involves the reaction of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to maintain high purity levels. The process involves multiple purification steps, including crystallization and filtration, to remove any unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cetirizine Impurity B dihydrochloride is primarily used in scientific research to:

Mechanism of Action

While Cetirizine Impurity B dihydrochloride itself does not have a direct therapeutic effect, its presence can influence the overall efficacy and safety of Cetirizine. Cetirizine works by selectively inhibiting peripheral H1 receptors, thereby preventing histamine from binding and causing allergic symptoms .

Comparison with Similar Compounds

    Cetirizine dihydrochloride: The parent compound, used as an antihistamine.

    Levocetirizine dihydrochloride: An enantiomer of Cetirizine with higher affinity for H1 receptors.

    Hydroxyzine dihydrochloride: A first-generation antihistamine from

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPZEDLYSAUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000690-91-4
Record name 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate (1.0 g, 2 mmol) in dioxane (10 mL) was added 4N HCl solution in 1,4-dioxane (20 mL, 549 mmol) followed by concentrated HCl (1.0 mL, 27 mmol). The reaction was stirred at 50° C. for 6 h and concentrated under vacuum. The crude product was triturated with EtOAc or diethyl ether, filtered, and dried to give the title compound (0.8 g, 77% yield). MS (ESI, pos. ion) m/z: 345.1 (M+1-2HCl).
Name
tert-butyl 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
77%

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